molecular formula C8H7ClO B1589167 4-Chloro-2,3-dihydrobenzofuran CAS No. 289058-20-4

4-Chloro-2,3-dihydrobenzofuran

Cat. No. B1589167
CAS RN: 289058-20-4
M. Wt: 154.59 g/mol
InChI Key: NLPBTJNIFVSZLK-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7ClO . It is a derivative of 2,3-dihydrobenzofuran, a class of compounds that have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, the parent compound of 4-Chloro-2,3-dihydrobenzofuran, has been extensively studied. The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofurans have been explored in various studies. For instance, the binding affinity of DHB2 (a derivative of 2,3-dihydrobenzofuran) against 3dra was found to be higher than DHB8 and DHB for compounds .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including 4-Chloro-2,3-dihydrobenzofuran, have been found to be suitable structures for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications, and have been used in the treatment of various diseases . In particular, they have been found to be effective antimicrobial agents .

Enzyme Inhibitors

Research has shown that certain 2,3-dihydrobenzofurans (DHB), including 4-Chloro-2,3-dihydrobenzofuran, have high activity as enzyme inhibitors . This makes them potential candidates for the development of new drugs .

Nuclear Receptor Ligands

In addition to being enzyme inhibitors, some 2,3-dihydrobenzofurans have also been found to be highly active as nuclear receptor ligands . This suggests that they could be used in the development of drugs that target nuclear receptors .

Ion Channel Modulators

Certain 2,3-dihydrobenzofurans have been found to be highly active as ion channel modulators . This means that they could potentially be used in the development of drugs that modulate the activity of ion channels .

Anticancer Agents

Some substituted benzofurans have been found to have significant anticancer activities . For example, compound 36, which is a benzofuran derivative, was found to have significant cell growth inhibitory effects in different types of cancer cells .

Halogenation and Nitration in Benzofurans

Research shows that bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo, while chlorination results in hydrogen atom replacement in specific positions. This suggests that 4-Chloro-2,3-dihydrobenzofuran could potentially be used in the development of new benzofuran derivatives through halogenation and nitration.

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2,3-dihydrobenzofuran is not available, it’s generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBTJNIFVSZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464998
Record name 4-chloro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dihydrobenzofuran

CAS RN

289058-20-4
Record name 4-chloro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does RX 821008 interact with the α2A-adrenoceptor, and what are the downstream effects?

A: RX 821008, chemically known as 2-(4-chloro-2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole, acts as a partial agonist at the precoupled state of the α2A-adrenoceptor (α2A AR) []. This interaction is specifically observed when the receptor is coupled to the GαoCys351Ile protein, a mutated G protein used in the study.

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